molecular formula C18H12O B041563 3-Hydroxychrysene CAS No. 63019-39-6

3-Hydroxychrysene

Cat. No. B041563
CAS RN: 63019-39-6
M. Wt: 244.3 g/mol
InChI Key: PULKTNQKGZNFNB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Hydroxychrysene is C18H12O . It contains a total of 34 bonds; 22 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Hydroxychrysene are not available, it’s known that it can interact with the aryl hydrocarbon receptor . This interaction can lead to the up-regulation of genes coding for enzymes, such as cytochrome P450 1A1 (CYP1A1), which transforms xenobiotics .


Physical And Chemical Properties Analysis

3-Hydroxychrysene has a molecular weight of 244.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . Its XLogP3 is 5.2, indicating its lipophilicity . The compound’s complexity, as computed by Cactvs, is 326 .

Scientific Research Applications

  • Environmental Chemistry and Degradation :

    • 3-Hydroxyanthranilic acid (a related compound) enhances dye degradation in Fenton processes, increasing reactive oxygen species generation and reducing energy barriers, suggesting potential environmental remediation applications (Santana et al., 2019).
    • Atmospheric degradation of chrysene (parent compound of 3-Hydroxychrysene) by OH radicals leads to the formation of oxygenated and nitro-polycyclic aromatic hydrocarbons (PAHs). These products have acute toxicity, carcinogenicity, and mutagenicity, raising concerns about environmental and human health impact (Ding et al., 2021).
  • Toxicology and Carcinogenic Assessment :

    • Directed evolution of cytochrome P450 BM3 mutants has shown capability in hydroxylating toxic compounds like chrysene, offering a sustainable method for industrial production and carcinogenic assessment (Sideri et al., 2013).
    • The formation of 9-hydroxychrysene-1,2-diol, a metabolite of chrysene, may be involved in the formation of DNA adducts in mouse skin, which is significant for understanding carcinogenic pathways (Hodgson et al., 1985).
  • Metabolic Activation and Pathways :

    • 3-Hydroxychrysene can be metabolized by rat liver microsomal preparations through various pathways, including the formation of phenol- and triol-epoxides. This suggests its potential role in metabolic activation processes (Masento et al., 1990).
    • The metabolic activation of chrysene in mouse skin involves pathways leading to the formation of DNA adducts, with the triol-epoxide pathway being a notable mechanism (Hodgson et al., 1983).
  • Biochemical and Molecular Interactions :

    • 3-Aminochrysene produces specific DNA adducts, highlighting the molecular interactions of chrysene derivatives with DNA, which is crucial for understanding their mutagenic properties (Herreno-saenz et al., 1993).
  • Potential for Biosynthetic Pathways :

    • A review on biosynthetic pathways for 3-hydroxypropionic acid production, although not directly linked to 3-Hydroxychrysene, provides insight into the broader field of biosynthetic research and possible pathways for related compounds (Jiang et al., 2009).

Safety And Hazards

3-Hydroxychrysene is classified as a Category 2 Germ Cell Mutagen and a Category 1B Carcinogen . It’s also hazardous to the aquatic environment, both acutely (Category 1) and long-term (Category 4) . It’s advised to avoid release to the environment and use personal protective equipment as required .

Future Directions

The study of 3-Hydroxychrysene and similar compounds is ongoing, with a focus on understanding their physico-chemical factors and how these configure conditions for ligand-receptor binding . This research is key to accurately assessing the toxic potencies of environmental pollutants . The development of predictive models linking molecular ligand-receptor binding to in vitro responses is an important future direction .

properties

IUPAC Name

chrysen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULKTNQKGZNFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6038320
Record name 3-Hydroxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6038320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxychrysene

CAS RN

63019-39-6
Record name 3-Hydroxychrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63019-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxychrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxychrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6038320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYCHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6Q8T78RF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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